molecular formula C8H15N3O4S B14884045 (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate

Cat. No.: B14884045
M. Wt: 249.29 g/mol
InChI Key: RPTNWWJOABZSOC-GEMLJDPKSA-N
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Description

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitrile group, and a pyrrolidinone ring. The methanesulfonate group enhances its solubility and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. The reaction conditions often include the use of a strong base and a suitable solvent.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. Common reagents for this step include ammonia or primary amines.

    Nitrile Group Addition: The nitrile group is added via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.

    Methanesulfonate Formation: The final step involves the reaction of the compound with methanesulfonic acid to form the methanesulfonate salt. This step typically requires mild acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or nitrile groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile
  • (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile hydrochloride
  • (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile sulfate

Uniqueness

(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly valuable for applications requiring high solubility and stability, such as in pharmaceutical formulations or industrial processes.

Properties

Molecular Formula

C8H15N3O4S

Molecular Weight

249.29 g/mol

IUPAC Name

(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanenitrile;methanesulfonic acid

InChI

InChI=1S/C7H11N3O.CH4O3S/c8-4-6(9)3-5-1-2-10-7(5)11;1-5(2,3)4/h5-6H,1-3,9H2,(H,10,11);1H3,(H,2,3,4)/t5-,6-;/m0./s1

InChI Key

RPTNWWJOABZSOC-GEMLJDPKSA-N

Isomeric SMILES

CS(=O)(=O)O.C1CNC(=O)[C@@H]1C[C@@H](C#N)N

Canonical SMILES

CS(=O)(=O)O.C1CNC(=O)C1CC(C#N)N

Origin of Product

United States

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